molecular formula C19H22N2O B011393 Aspidofractinin-6-one CAS No. 19634-36-7

Aspidofractinin-6-one

Cat. No. B011393
CAS RN: 19634-36-7
M. Wt: 294.4 g/mol
InChI Key: CIKIOXOCARQDDJ-MKCYZYCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aspidofractinin-6-one is a natural product that has attracted significant attention due to its potential pharmacological properties. It is a member of the aspidosperma alkaloid family, which is known for its various biological activities. Aspidofractinin-6-one has been found to exhibit promising anticancer, antimalarial, and antiparasitic activities.

Mechanism Of Action

The mechanism of action of aspidofractinin-6-one is not fully understood. However, it has been suggested that it exerts its pharmacological effects through the inhibition of various enzymes and pathways. For example, it has been found to inhibit topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.

Biochemical And Physiological Effects

Aspidofractinin-6-one has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been found to inhibit the growth and proliferation of cancer cells. In addition, aspidofractinin-6-one has been found to exhibit antimalarial and antiparasitic activities, which are believed to be due to its ability to inhibit essential enzymes and pathways in the parasites.

Advantages And Limitations For Lab Experiments

Aspidofractinin-6-one has several advantages for lab experiments. It is a natural product that can be easily obtained from natural sources or synthesized in the lab. It has also been found to exhibit promising pharmacological properties, which make it an attractive target for drug discovery. However, there are also some limitations to using aspidofractinin-6-one in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological properties. In addition, its low solubility in water and other solvents can limit its use in certain experiments.

Future Directions

There are several future directions for the study of aspidofractinin-6-one. One direction is to further investigate its mechanism of action, which could provide insights into its pharmacological properties and potential therapeutic applications. Another direction is to optimize its pharmacological properties through structure-activity relationship studies and medicinal chemistry approaches. In addition, aspidofractinin-6-one could be further explored for its antimalarial and antiparasitic activities, which could lead to the development of new antimalarial and antiparasitic drugs. Finally, aspidofractinin-6-one could be explored for its potential as a lead compound for the development of anticancer drugs.

Synthesis Methods

Aspidofractinin-6-one can be synthesized through various methods, including the isolation from natural sources, total synthesis, and semi-synthesis. The isolation from natural sources involves the extraction of aspidofractinin-6-one from the bark of the Aspidosperma species. Total synthesis involves the construction of the molecule from simple starting materials, while semi-synthesis involves the modification of natural products to obtain aspidofractinin-6-one.

Scientific Research Applications

Aspidofractinin-6-one has been the subject of several scientific studies due to its potential pharmacological properties. Its anticancer activity has been studied in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Aspidofractinin-6-one has been found to inhibit cancer cell proliferation, induce apoptosis, and inhibit tumor growth in animal models. Its antimalarial and antiparasitic activities have also been studied, with promising results.

properties

CAS RN

19634-36-7

Product Name

Aspidofractinin-6-one

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

(9R,21R)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-15-one

InChI

InChI=1S/C19H22N2O/c22-15-5-11-21-12-10-19-13-3-1-2-4-14(13)20-18(19)8-6-17(15,7-9-18)16(19)21/h1-4,16,20H,5-12H2/t16-,17?,18?,19+/m0/s1

InChI Key

CIKIOXOCARQDDJ-MKCYZYCBSA-N

Isomeric SMILES

C1CN2CC[C@@]34[C@@H]2C5(C1=O)CCC3(CC5)NC6=CC=CC=C46

SMILES

C1CN2CCC34C2C5(C1=O)CCC3(CC5)NC6=CC=CC=C46

Canonical SMILES

C1CN2CCC34C2C5(C1=O)CCC3(CC5)NC6=CC=CC=C46

synonyms

Aspidofractinin-6-one

Origin of Product

United States

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